1-Phenethylpyrrolidine-2-thione
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Overview
Description
1-Phenethylpyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring with a phenethyl group attached to the nitrogen atom and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethylpyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method includes the (3+2) cycloaddition reactions of α-isothiocyanatocarbonyl compounds with exocyclic alkenes, followed by ring closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale thionation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted phenethylpyrrolidine-2-thione derivatives.
Scientific Research Applications
1-Phenethylpyrrolidine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenethylpyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenethylpyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the phenethyl group, resulting in different chemical and biological properties.
Phenylpyrrolidine-2-thione: Has a phenyl group instead of a phenethyl group, affecting its reactivity and applications.
Pyrrolidine-2-one: Contains an oxygen atom instead of a sulfur atom, leading to different chemical behavior and uses.
Properties
Molecular Formula |
C12H15NS |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
AXNMHQREHWWYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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